Saxitoxin
Overview
Description
Saxitoxin is a potent neurotoxin and the best-known paralytic shellfish toxin. It is a pyrrolopurine alkaloid found in various shellfish, including mussels, clams, and scallops. This compound is produced by marine dinoflagellates such as Gonyaulax catenella and Alexandrium tamarense, as well as freshwater cyanobacteria like Dolichospermum cicinale . Ingestion of this compound by humans, usually through consumption of contaminated shellfish, can lead to paralytic shellfish poisoning .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of saxitoxin is complex due to its intricate structure. One of the synthetic routes involves the Claisen condensation of acetic acid and arginine, followed by a series of cyclization and functional group transformations . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the this compound structure.
Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and the complexity of its synthesis. Instead, this compound is usually extracted from natural sources such as contaminated shellfish. The extraction process often involves liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques, which are known for their high sensitivity and selectivity .
Chemical Reactions Analysis
Types of Reactions: Saxitoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the toxin for research and potential therapeutic applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce specific functional groups within the this compound molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halides under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated forms of this compound.
Scientific Research Applications
Saxitoxin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study complex natural product synthesis and to develop new synthetic methodologies.
Biology: It serves as a tool to investigate the function of sodium channels in neuronal cells, providing insights into nerve signal transmission.
Mechanism of Action
Saxitoxin exerts its effects by blocking the voltage-gated sodium channel pore, preventing the passage of sodium ions into the intracellular space . This blockade inhibits the generation and propagation of action potentials in the peripheral nervous system and skeletal muscle, leading to paralysis. The molecular targets of this compound include the sodium channels located in neuronal and cardiac cells .
Comparison with Similar Compounds
Saxitoxin is unique among neurotoxins due to its dual presence in both marine and freshwater environments. Similar compounds include:
Neothis compound: A derivative of this compound with similar neurotoxic properties.
Gonyautoxins: A group of structurally related neurotoxins produced by the same organisms that produce this compound.
Tetrodotoxin: A neurotoxin similar in structure and function to this compound, found in pufferfish and other marine organisms.
This compound stands out due to its high potency and the wide range of organisms that produce it, making it a significant compound in both environmental and medical research.
Properties
IUPAC Name |
[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O4/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16)/t4-,5-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQXVSUAYFXFJA-HGRQIUPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074313 | |
Record name | Saxitoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Saxitoxin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21671 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
35523-89-8, 73603-72-2 | |
Record name | Saxitoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35523-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saxitoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035523898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saxitoxin-t | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073603722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saxitoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Saxitoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SAXITOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0638E899B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Saxitoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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